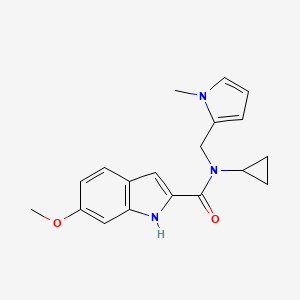

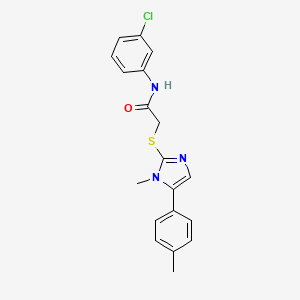

1-(Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

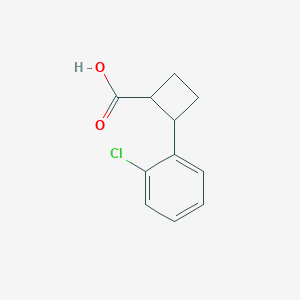

“1-(Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione . Imidazolidine-2,4-dione, also known as hydantoin, is a five-membered cyclic ureide . It has been found to have significant biological activities, including anticoagulant and anticancer activities .

Synthesis Analysis

Imidazolidine-2,4-dione derivatives can be synthesized from various substrates . A study has reported the synthesis and characterization of some imidazolidine-2,4-dione derivatives, which were evaluated for anticoagulant and anticancer activities . The compounds were prepared by a cyclization method and confirmed by Fourier transform infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon nuclear magnetic resonance (13C-NMR), Mass Spectrometry (MS), and elemental analyses .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H9N5O2 . The benzene ring hydrogens show peaks at δ 6.93–7.54 ppm. The α-hydrogen signals are at δ 4.83, 4.98, 4.96, and 4.78 ppm .

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 231.211 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

Structural Insights of 1-(Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione Derivatives The molecular structure of similar compounds, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, has been studied, showing that the benzotriazole and isoindole units are almost planar and form a significant dihedral angle. This structure is stabilized by weak intramolecular hydrogen bonding, suggesting potential stability in similar derivatives (Wang, Jian, & Liu, 2008).

Chemical Synthesis and Modifications

Synthesis of Imidazolidine-2,4-dione Derivatives Efforts have been made to synthesize derivatives of imidazolidine-2,4-dione, providing methods for the synthesis of various derivatives with functional groups such as acetylaminomethyl and benzoylaminomethyl. This showcases the compound's versatility for further chemical modifications (Gazieva, Lozhkin, & Kravchenko, 2007).

Biological Applications and Interactions

DNA Binding Studies of Imidazolidine Derivatives Imidazolidine derivatives have shown potential for DNA binding, with studies indicating their interaction strengths with DNA. This interaction is sensitive to pH and the substituents attached, suggesting their utility in bioactive contexts, such as in anticancer drug design (Shah et al., 2013).

Synthesis and Antitumor Activity of Imidazolidine-2,4-dione Analogues Imidazolidine-2,4-dione analogues have been synthesized and evaluated for their antitumor activity. These compounds have shown a broad-spectrum cytotoxic potency, indicating their potential as templates for further optimization in cancer treatment (El-Sayed et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “1-(Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione” is not mentioned in the retrieved papers, imidazolidine-2,4-dione derivatives have been found to exhibit significant biological activities. For instance, they have been studied for their anticoagulant and anticancer activities . The compounds were screened for MCF-7 breast cancer cell line and anti-coagulant activities .

Zukünftige Richtungen

The future directions for “1-(Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione” and similar compounds could include further exploration of their biological activities. Given their significant anticoagulant and anticancer activities , these compounds could be further studied for potential therapeutic applications. Additionally, more research could be done to optimize their synthesis and improve their properties.

Eigenschaften

IUPAC Name |

1-(benzotriazol-1-ylmethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c16-9-5-14(10(17)11-9)6-15-8-4-2-1-3-7(8)12-13-15/h1-4H,5-6H2,(H,11,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMWBZZJDWUEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)